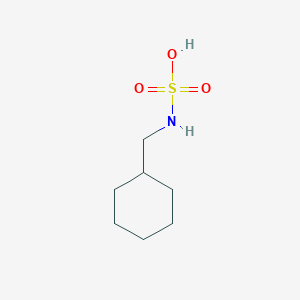
(Cyclohexylmethyl)sulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexylmethyl)sulfamic acid is a chemical compound known for its unique properties and applications. It is a derivative of sulfamic acid, where a cyclohexylmethyl group is attached to the nitrogen atom. This compound is of interest in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclohexylmethyl)sulfamic acid can be synthesized through the reaction of cyclohexylmethylamine with sulfamic acid. The reaction typically involves mixing the amine with sulfamic acid in an appropriate solvent, such as water or an alcohol, and heating the mixture to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: (Cyclohexylmethyl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the sulfamic group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation typically yields sulfonic acids, while reduction can produce amines.
Scientific Research Applications
(Cyclohexylmethyl)sulfamic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of (cyclohexylmethyl)sulfamic acid involves its interaction with molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved may include inhibition of metabolic processes or disruption of cellular functions.
Comparison with Similar Compounds
Sulfamic Acid: The parent compound, known for its use in cleaning agents and as a precursor to sweet-tasting compounds.
Cyclohexylamine: A related amine that serves as a building block for various chemical syntheses.
Sulfonic Acids: Compounds with similar functional groups that exhibit comparable reactivity.
Uniqueness: (Cyclohexylmethyl)sulfamic acid is unique due to the presence of the cyclohexylmethyl group, which imparts distinct physical and chemical properties. This structural feature enhances its stability and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
93472-57-2 |
|---|---|
Molecular Formula |
C7H15NO3S |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
cyclohexylmethylsulfamic acid |
InChI |
InChI=1S/C7H15NO3S/c9-12(10,11)8-6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,9,10,11) |
InChI Key |
PQULSVVANDRAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


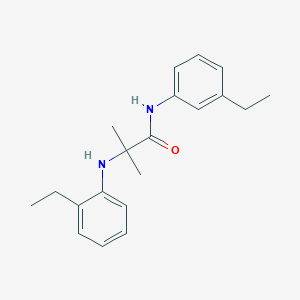
![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
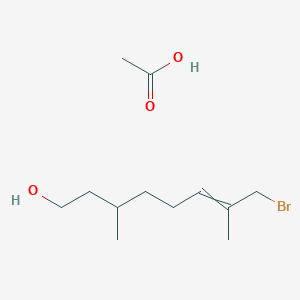
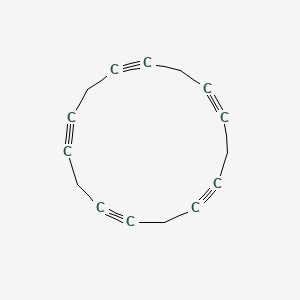
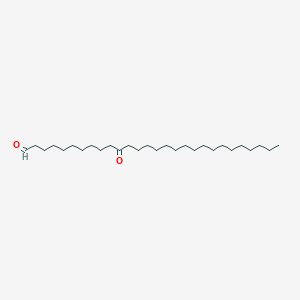
![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)
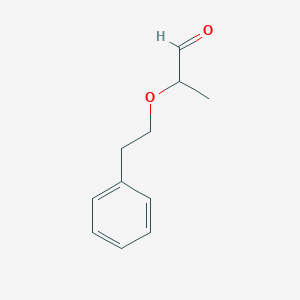
![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)
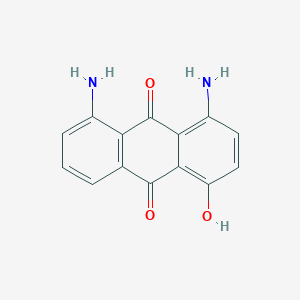
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)
